molecular formula C8H10N4O2S B15210858 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 785737-61-3

2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B15210858
CAS No.: 785737-61-3
M. Wt: 226.26 g/mol
InChI Key: IAJOOCPZZUVGHU-UHFFFAOYSA-N
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Description

2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that features a pyrazole ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the formation of the pyrazole ring followed by the introduction of the thiazole moiety. Common reagents might include hydrazine derivatives, thioamides, and carboxylic acid derivatives. Reaction conditions often involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts such as acids or bases.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing for yield and purity. This could involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole or thiazole rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study enzyme interactions.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxamide
  • 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylate

Uniqueness

What sets 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid apart is its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs.

Properties

CAS No.

785737-61-3

Molecular Formula

C8H10N4O2S

Molecular Weight

226.26 g/mol

IUPAC Name

2-(5-amino-3-methyl-3,4-dihydropyrazol-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H10N4O2S/c1-4-2-6(9)11-12(4)8-10-5(3-15-8)7(13)14/h3-4H,2H2,1H3,(H2,9,11)(H,13,14)

InChI Key

IAJOOCPZZUVGHU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NN1C2=NC(=CS2)C(=O)O)N

Origin of Product

United States

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